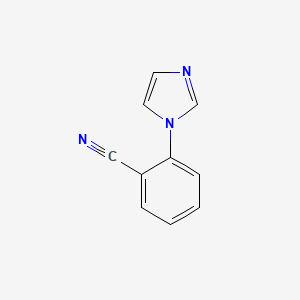

2-(1H-咪唑-1-基)苯甲腈

概述

描述

The compound 2-(1H-imidazol-1-yl)benzonitrile is a derivative of the imidazole family, which is a class of heterocyclic aromatic organic compounds. Imidazole derivatives are known for their diverse range of biological activities and applications in various fields, including medicinal chemistry and material science. The imidazole ring is a five-membered planar ring with two nitrogen atoms at non-adjacent positions. This structure is crucial for the chemical and physical properties of the compounds, as well as their reactivity and interaction with biological systems.

Synthesis Analysis

The synthesis of imidazole derivatives often involves the formation of the imidazole ring or functionalization of pre-existing imidazole compounds. For instance, the synthesis of 1-(cyclohexylmethyl)-2-(pyridin-2-yl)-1H-benzo[d]imidazole involves N-alkylation of 2-(pyridin-2-yl)-1H-benzo[d]imidazole, indicating a stepwise approach to building the desired structure . Similarly, the synthesis of 1,2,4,5-tetrasubstituted imidazoles can be achieved through a four-component cyclocondensation, demonstrating the versatility of synthetic methods available for imidazole derivatives . A catalyst-free synthesis approach has also been developed for the construction of 1,2,4,5-tetrasubstituted imidazoles, highlighting the advancements in efficient and environmentally friendly synthetic techniques .

Molecular Structure Analysis

The molecular structure of imidazole derivatives is characterized by the presence of the imidazole ring, which can be substituted at various positions to yield a wide array of compounds with different properties. X-ray crystallography is a common technique used to determine the solid-state structure of these compounds, providing detailed information about their geometry and conformation . Quantum chemical calculations, such as density functional theory (DFT), are also employed to predict and understand the molecular and spectroscopic features of imidazole derivatives .

Chemical Reactions Analysis

Imidazole derivatives participate in various chemical reactions, which are essential for their functionalization and application. For example, the synthesis of metallophthalocyanines substituted with 1H-benzoimidazol-2-ylsulfanyl groups involves the use of phthalonitrile derivatives, indicating the reactivity of the imidazole moiety towards the formation of complex structures . The reactivity of imidazole derivatives is also exploited in the design of selective farnesyltransferase inhibitors, where the imidazole ring is incorporated into the inhibitor structure to enhance biological activity .

Physical and Chemical Properties Analysis

The physical and chemical properties of imidazole derivatives, such as photoluminescence, fluorescence, and electrochemical behavior, are closely related to their molecular structure. For instance, a zinc complex based on a benzoimidazole derivative exhibits yellow-green luminescence, which could be leveraged for applications in imaging or light-emitting devices . The fluorescence study of benzimidazol-2-aminonicotinonitrile and -2-aminoisophthalonitrile hybrids reveals intense blue fluorescence with high quantum yield, suggesting their potential use in fluorescent materials . The optical and electrochemical properties of benzo[d]imidazole derivatives are also of interest, with studies showing good fluorescence-emitting ability and strong blue emission in solution and solid state .

科学研究应用

发光特性

- 发光合成和表征:研究重点关注 1H-咪唑-1-基苯甲腈衍生物的盐的合成和表征,显示出显着的发光特性。唐、王和吴(2018 年)的一项研究表明,这些盐的发射带发生了显着位移,表明在发光材料中的潜在应用 (唐、王和吴,2018 年).

配位聚合物

- 配位聚合物的构建:该化合物已被用于制造各种配位聚合物,在材料科学中具有潜在应用。艾贾兹、萨努多和巴拉德瓦杰(2011 年)通过使衍生物与不同的金属盐反应合成了新的配体和配位聚合物,从而产生具有独特磁性和发光特性的结构 (艾贾兹、萨努多和巴拉德瓦杰,2011 年).

- 气体吸附特性:阿加瓦尔等人(2013 年和 2012 年)的研究合成了具有衍生物的同构多孔配位聚合物,显示出选择性的气体吸附特性。这项研究为在储气和分离技术中的潜在应用提供了见解 (阿加瓦尔等人,2013 年),(阿加瓦尔等人,2012 年).

荧光和光学性质

- 荧光研究合成:已经对合成具有咪唑核心的新化合物进行了研究,显示出强烈的荧光。例如,Boulebd 等人(2018 年)开发了具有高量子产率的强烈蓝色荧光的化合物,表明它们在光学材料中的潜在用途 (Boulebd 等人,2018 年).

抗癌研究

- 苯并咪唑衍生物的抗癌活性:苯并咪唑的衍生物,包括 1H-咪唑-1-基,已探索其潜在的抗癌特性。拉希德、侯赛因和米什拉(2012 年)合成了显示出显着体外抗癌活性的新型苯并咪唑衍生物,表明开发新型抗癌剂的潜力 (拉希德、侯赛因和米什拉,2012 年).

光催化和电化学性质

- 光催化活性:王等人(2017 年)的研究重点是新型的基于异多聚钼酸盐的化合物,这些化合物是由 1H-咪唑-1-基的原位转化配体构建的。这些研究揭示了这些化合物的な光催化活性和电化学性质,表明它们在催化和材料科学中的适用性 (王等人,2017 年).

电致发光材料

- 无掺杂荧光 OLED 材料:已经研究了合成和分析具有 1H-咪唑-1-基用于有机发光二极管 (OLED) 的化合物。Venugopal、Palanivel 和 Jayaraman(2017 年)创造了具有高电致发光性能的材料,表明它们在显示技术中的潜在应用 (Venugopal、Palanivel 和 Jayaraman,2017 年).

其他应用

- 抗菌剂和 DNA 相互作用:其他研究还集中在合成具有作为抗菌剂的潜力的新型化合物及其与 DNA 的相互作用,表明这些衍生物在生物医学和制药中的广泛应用 (Shruthi 等人,2016 年),(Kumaravel 和 Raman,2017 年).

安全和危害

“2-(1H-imidazol-1-yl)benzonitrile” is harmful if swallowed, in contact with skin, and if inhaled. It causes skin irritation and serious eye irritation. It may cause respiratory irritation. Avoid breathing dust/fume/gas/mist/vapours/spray. Wear protective gloves/protective clothing/eye protection/face protection .

未来方向

属性

IUPAC Name |

2-imidazol-1-ylbenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7N3/c11-7-9-3-1-2-4-10(9)13-6-5-12-8-13/h1-6,8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNKBJOSIVSQUBI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C#N)N2C=CN=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20948213 | |

| Record name | 2-(1H-Imidazol-1-yl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20948213 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(1H-imidazol-1-yl)benzonitrile | |

CAS RN |

25373-49-3 | |

| Record name | Benzonitrile, o-imidazol-1-yl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025373493 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(1H-Imidazol-1-yl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20948213 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

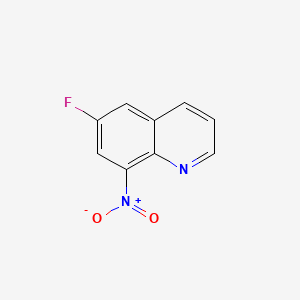

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Methyl 2-chloro-2-[(4-methylphenyl)hydrazinylidene]acetate](/img/structure/B1295540.png)